1-Heptadecanol
Overview
Description
. It is a long-chain alcohol that is solid at room temperature and has a melting point of approximately 54°C . This compound is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptadecanol can be synthesized through the reduction of heptadecanoic acid (margaric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of heptadecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Heptadecanol undergoes various chemical reactions, including:
Reduction: It can be reduced to heptadecane using strong reducing agents.
Substitution: It can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Acid chlorides, alkyl halides, and other reagents.
Major Products:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: Various esters, ethers, and other derivatives.
Scientific Research Applications
1-Heptadecanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-heptadecanol involves its interaction with lipid membranes and its ability to modulate membrane fluidity . It can integrate into lipid bilayers, affecting the physical properties of the membrane and influencing various cellular processes . Additionally, its long hydrophobic chain allows it to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
1-Hexadecanol (C₁₆H₃₄O): Similar in structure but with one less carbon atom.
1-Octadecanol (C₁₈H₃₈O): Similar in structure but with one more carbon atom.
1-Nonadecanol (C₁₉H₄₀O): Similar in structure but with two more carbon atoms.
Uniqueness: 1-Heptadecanol is unique due to its specific chain length, which provides distinct physical and chemical properties compared to its shorter and longer chain analogs . Its melting point, solubility, and interaction with lipid membranes are influenced by its chain length, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
heptadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQYKNQRPGWPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051460 | |
Record name | Heptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline lump; [Alfa Aesar MSDS] | |
Record name | 1-Heptadecanol | |
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Vapor Pressure |
0.00000261 [mmHg] | |
Record name | 1-Heptadecanol | |
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CAS No. |
1454-85-9, 52783-44-5 | |
Record name | 1-Heptadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |
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Record name | 1-Heptadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |
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Record name | Heptadecanol (mixed primary isomers) | |
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Record name | 1-Heptadecanol | |
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Record name | 1-Heptadecanol | |
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Record name | Heptadecan-1-ol | |
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Record name | Heptadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |
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Record name | 1-HEPTADECANOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of heptadecanol?
A1: Heptadecanol has a molecular formula of C17H36O and a molecular weight of 256.47 g/mol.
Q2: Does spectroscopic data provide information about the structure of heptadecanol?
A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial in elucidating the structure of heptadecanol. NMR helps determine the carbon and hydrogen framework, while MS provides information about the molecular mass and fragmentation pattern, confirming its identity. []
Q3: How does heptadecanol perform under high pressure?
A: Differential thermal analysis (DTA) studies reveal that under high pressure (up to 250 MPa), heptadecanol exhibits a transition to a rotator phase before melting. This rotator phase's existence range expands with increasing pressure. Interestingly, unlike long-chain n-paraffins, the phase transition lines of heptadecanol diverge with increasing pressure, and no triple point is observed. []
Q4: Can heptadecanol be used in membrane technology?
A: Yes, heptadecanol can be utilized as a conditioning agent in integrally skinned asymmetric polyimide membranes. These membranes find application in nanofiltration processes, particularly in the presence of organic solvents. []
Q5: Does heptadecanol exhibit any catalytic properties?
A: While heptadecanol itself may not be a catalyst, research indicates its potential role in influencing catalytic processes. For example, in the pyrolysis of olive pomace, using marble sludge (rich in calcium compounds) as a catalyst led to the formation of bio-oil containing heptadecanol, suggesting its involvement in the complex reactions occurring during pyrolysis. []
Q6: Have there been any computational studies on heptadecanol?
A: While specific computational studies focusing solely on heptadecanol might be limited in the provided research, related studies shed light on its behavior. For example, molecular modeling studies on similar long-chain alcohols illustrate the impact of chain length and chirality on their molecular packing and interactions. []
Q7: How does the structure of heptadecanol relate to its properties?
A: The long hydrophobic chain of 17 carbon atoms and the terminal hydroxyl group in heptadecanol dictate its physical properties like melting point and water solubility. The presence of the hydroxyl group allows for intermolecular hydrogen bonding, influencing its behavior in monolayers and its interaction with water molecules. [, ]
Q8: What analytical techniques are commonly used to characterize heptadecanol?
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying heptadecanol in complex mixtures. It separates the different components of the mixture based on their volatility and then identifies them based on their mass-to-charge ratio. This technique has been used to identify heptadecanol in essential oils, plant extracts, and other natural product mixtures. [, , , , , , , , , ]
Q9: How is heptadecanol quantified in a sample?
A: A study developed and validated a gas chromatography/mass spectrometry method for the determination of α- and ß-2,7,11-cembratriene-4,6-diols in tobacco using heptadecanol as an internal standard. This highlights its utility in analytical method development and validation for quantifying other compounds. []
Q10: What is the role of High-Performance Liquid Chromatography (HPLC) in analyzing heptadecanol?
A: While GC-MS is commonly used, researchers have developed a novel reversed-phase HPLC method with a refractive index detector for determining trace levels of unsulfated alcohols, including heptadecanol, in Sodium Lauryl Sulfate raw material. This method offers a valuable alternative for analyzing heptadecanol, especially in specific applications where HPLC might be more suitable. []
Q11: What are the applications of heptadecanol?
A11: Heptadecanol finds diverse applications, including:
- Evaporation Control: It is a key component in formulations designed to reduce water evaporation from reservoirs and lakes. []
- Cosmetics and Pharmaceuticals: As a fatty alcohol, it is used as an emollient, emulsifier, and thickening agent in various formulations. [, ]
- Research: It serves as a model compound in studies investigating monolayer behavior, surface properties, and phase transitions. [, , , ]
- Agriculture: Research suggests its potential as a biopesticide due to its antifeedant activity against certain insect pests. [, ]
- Food Industry: It has been identified as a potential flavor marker precursor in coffee fermentation. []
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